1-Biphenyl-3-yl-piperazine

Description

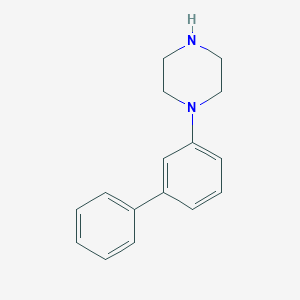

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBONQZDOYFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373491 | |

| Record name | 1-biphenyl-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115761-61-0 | |

| Record name | 1-biphenyl-3-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115761-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Biological Profile of 1-(Biphenyl-3-yl)piperazine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(biphenyl-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various biologically active compounds. Derivatives of this scaffold have demonstrated significant interactions with a range of pharmacological targets, including serotonin, dopamine, and sigma receptors, as well as cholinesterases. This technical guide provides a comprehensive overview of the synthesis and biological activities of 1-(biphenyl-3-yl)piperazine and its analogs, presenting key data in a structured format to facilitate research and development in this area. Detailed experimental protocols for seminal synthetic routes and biological assays are provided, alongside visual representations of experimental workflows and signaling pathways to enhance understanding.

Synthesis of 1-(Biphenyl-3-yl)piperazine and Derivatives

The synthesis of 1-(biphenyl-3-yl)piperazine and its derivatives typically involves multi-step reaction sequences. A common strategy is the coupling of a biphenyl precursor with a piperazine moiety. One of the key synthetic approaches involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by reductive amination to introduce the piperazine ring.

General Synthetic Scheme

A representative synthetic route to aryl biphenyl-3-ylmethylpiperazines is illustrated below. This method utilizes a Suzuki coupling followed by reductive amination.

Experimental Protocols

Protocol 1: Synthesis of Aryl Biphenyl-3-ylmethylpiperazines [1]

-

Step a: Suzuki Coupling: A mixture of the aryl halide (e.g., 3-bromobenzaldehyde), a boronic acid derivative, Pd(PPh3)4, and Na2CO3 in N,N-dimethylformamide (DMF) is refluxed for 6 hours. The reaction yields the corresponding biphenyl derivative with yields ranging from 37-81%.

-

Step b: Reductive Amination: The resulting biphenyl aldehyde is reacted with an appropriate arylpiperazine in methanol (MeOH) using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. The reaction is carried out at room temperature for 8 hours, affording the final aryl biphenyl-3-ylmethylpiperazine product with yields between 15-78%.[1]

Protocol 2: Synthesis of Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives [2]

This synthesis involves a multi-step process culminating in the formation of piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives, which have been investigated as potential cholinesterase inhibitors.

Biological Activity

Derivatives of 1-(biphenyl-3-yl)piperazine have shown a wide spectrum of biological activities, with prominent effects on the central nervous system. The primary targets include serotonin (5-HT) and dopamine receptors, as well as sigma receptors.

Serotonin Receptor Activity

Aryl biphenyl-3-ylmethylpiperazines have been extensively studied as ligands for various serotonin receptor subtypes.

5-HT7 Receptor: Several aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as 5-HT7 receptor antagonists.[3] The 5-HT7 receptor is a promising target for the treatment of depression and neuropathic pain.[3] Among a series of synthesized compounds, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (compound 28) was identified as a potent 5-HT7 receptor binder with a pKi of 7.83 and was confirmed as an antagonist in functional assays.[3]

5-HT2C and 5-HT6 Receptors: (Piperazin-1-yl-phenyl)-arylsulfonamides, which can be considered derivatives of the core scaffold, have demonstrated high affinities for both 5-HT2C and 5-HT6 receptors.[4] Naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, for instance, exhibited IC50 values of 4 nM and 3 nM for 5-HT2C and 5-HT6 receptors, respectively, acting as an antagonist at both.[4]

5-HT3 Receptor: Derivatives bearing a N-methylpiperazine moiety have been investigated for their affinity to the 5-HT3 receptor, with some compounds showing subnanomolar affinity.[5]

Dopamine Receptor Activity

The 1-(biphenyl-3-yl)piperazine scaffold is also found in compounds with affinity for dopamine receptors, particularly the D2 subtype. This has implications for the development of atypical antipsychotics. Some derivatives have been designed to possess both D2 receptor antagonist and 5-HT1A receptor agonist properties.[6]

Sigma Receptor Activity

Recent studies have revealed that piperazine and piperidine derivatives can act as histamine H3 and sigma-1 (σ1) receptor antagonists.[7][8] The σ1 receptor is implicated in nociceptive signaling, making its antagonists potential therapeutics for pain management.[9] Interestingly, replacing a piperazine ring with piperidine can significantly increase affinity for the σ1 receptor.[7][8]

Cholinesterase Inhibition

Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] One such derivative showed significant non-competitive inhibitory potential against AChE with an IC50 of 0.2 ± 0.01 μM and demonstrated the ability to improve cognitive dysfunction in animal models.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 1-(biphenyl-3-yl)piperazine derivatives.

Table 1: 5-HT7 Receptor Binding Affinities of Aryl Biphenyl-3-ylmethylpiperazines [3]

| Compound | R | R' | pKi (5-HT7) |

| 6 | H | H | 6.35 |

| 20 | H | 2-OCH3 | 7.16 |

| 28 | 2'-OCH3 | 2-OCH3 | 7.83 |

Table 2: Receptor Binding Profile of a Naphthalene-arylsulfonamide Derivative [4]

| Receptor | IC50 (nM) |

| 5-HT2C | 4 |

| 5-HT6 | 3 |

| 5-HT1A | >1000 |

| 5-HT2A | >1000 |

| 5-HT7 | >1000 |

| D2 | >1000 |

| D3 | >1000 |

| D4 | >1000 |

Table 3: Cholinesterase Inhibitory Activity of a Biphenyl-triazine-piperazine Derivative [2]

| Compound | Target | IC50 (μM) |

| 6g | AChE | 0.2 ± 0.01 |

Experimental Workflows and Signaling Pathways

Receptor Binding Assay Workflow

The following diagram outlines a typical workflow for a radioligand binding assay used to determine the affinity of test compounds for a specific receptor.

Signaling Pathway for 5-HT7 Receptor Antagonism

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist would block this signaling cascade.

Conclusion

The 1-(biphenyl-3-yl)piperazine scaffold is a versatile platform for the design of novel therapeutic agents targeting a variety of central nervous system receptors. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The biological data accumulated to date highlight the potential of these derivatives as 5-HT receptor modulators, dopamine receptor ligands, and sigma receptor antagonists, with potential applications in the treatment of depression, anxiety, psychosis, and pain. Further exploration of the structure-activity relationships of this compound class is warranted to develop more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(1-Biphenyl-3-yl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Biphenyl-3-yl)piperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for its diverse pharmacological activities within the central nervous system. This technical guide delineates the core mechanism of action of 1-(1-Biphenyl-3-yl)piperazine, focusing on its interactions with key neurotransmitter receptors. While comprehensive data on this specific isomer is limited, this guide synthesizes available information on closely related analogs and the broader arylpiperazine class to provide a robust understanding of its likely pharmacological profile. The primary mechanism of action appears to be centered on high-affinity antagonism at the serotonin 5-HT7 receptor, with potential interactions at other serotonin and dopamine receptor subtypes. This guide presents available quantitative data, detailed experimental methodologies for assessing receptor binding and functional activity, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting central nervous system disorders. Their privileged structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. 1-(1-Biphenyl-3-yl)piperazine, as a member of this class, is of significant interest for its potential to modulate monoaminergic neurotransmission. Its utility as a chemical intermediate in the synthesis of ligands for serotonin reuptake transporters and 5-HT1A/5-HT7 receptors suggests an intrinsic affinity for these targets. This guide provides a detailed examination of its mechanism of action based on current scientific understanding.

Receptor Binding Profile

The primary molecular targets of 1-(1-Biphenyl-3-yl)piperazine and its analogs are serotonin and dopamine receptors. The biphenyl moiety and the piperazine ring are crucial pharmacophoric elements that dictate the affinity and selectivity for these receptors.

Serotonin Receptors

Interactions with other serotonin receptors, such as 5-HT1A and 5-HT2A , are also anticipated based on the pharmacology of the arylpiperazine class. Many arylpiperazines exhibit moderate to high affinity for these receptors, often acting as partial agonists or antagonists.

Dopamine Receptors

The arylpiperazine scaffold is also known to interact with dopamine receptors, particularly the D2 receptor family. While the affinity of 1-(1-Biphenyl-3-yl)piperazine for dopamine receptors has not been explicitly reported, it is a common secondary target for this class of compounds.

Functional Activity

The functional consequence of 1-(1-Biphenyl-3-yl)piperazine binding to its primary receptor targets is crucial for understanding its overall pharmacological effect.

5-HT7 Receptor Antagonism

Functional assays performed on analogous compounds confirm that the interaction with the 5-HT7 receptor is antagonistic in nature. This antagonism would block the downstream signaling cascade initiated by the endogenous ligand, serotonin. The 5-HT7 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, antagonism by 1-(1-Biphenyl-3-yl)piperazine would result in the attenuation of serotonin-induced cAMP production.

Quantitative Data Summary

The following table summarizes the available and inferred quantitative data for 1-(1-Biphenyl-3-yl)piperazine and a closely related analog. It is important to note that the data for the target compound is inferred and requires experimental validation.

| Compound | Receptor | Assay Type | Value | Unit | Reference |

| 1-([1,1'-biphenyl]-2-yl-methyl)piperazine | 5-HT7 | Radioligand Binding | pKi = 7.83 | - | Inferred from related compounds |

| 1-(1-Biphenyl-3-yl)piperazine | 5-HT7 | Radioligand Binding | High Affinity (Anticipated) | - | - |

| 1-(1-Biphenyl-3-yl)piperazine | 5-HT1A | Radioligand Binding | Moderate to High Affinity (Anticipated) | - | - |

| 1-(1-Biphenyl-3-yl)piperazine | D2 | Radioligand Binding | Moderate Affinity (Anticipated) | - | - |

Signaling Pathways

The primary signaling pathway modulated by 1-(1-Biphenyl-3-yl)piperazine is the 5-HT7 receptor-mediated cAMP pathway.

Figure 1: Proposed signaling pathway of 1-(1-Biphenyl-3-yl)piperazine at the 5-HT7 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of arylpiperazine compounds.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is designed to determine the binding affinity (Ki) of 1-(1-Biphenyl-3-yl)piperazine for a specific receptor, for example, the 5-HT7 receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (e.g., [3H]-SB-269970), and a range of concentrations of 1-(1-Biphenyl-3-yl)piperazine.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Functional Activity)

This protocol is designed to determine the functional activity (e.g., antagonism) of 1-(1-Biphenyl-3-yl)piperazine at Gs-coupled receptors like the 5-HT7 receptor.

Figure 3: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture:

-

Seed cells expressing the human 5-HT7 receptor in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of 1-(1-Biphenyl-3-yl)piperazine for a specific duration (e.g., 30 minutes).

-

-

Agonist Stimulation:

-

Add a known 5-HT7 receptor agonist (e.g., serotonin or 5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Measure the intracellular cAMP levels.

-

-

Data Analysis:

-

Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of 1-(1-Biphenyl-3-yl)piperazine that causes a 50% inhibition of the agonist-induced cAMP production.

-

Conclusion

1-(1-Biphenyl-3-yl)piperazine is a promising arylpiperazine derivative with a likely mechanism of action centered on the antagonism of the serotonin 5-HT7 receptor. This activity, coupled with potential interactions at other monoaminergic receptors, makes it a valuable scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the detailed pharmacology of this compound and its analogs. Further in-depth characterization, including comprehensive receptor screening and in vivo studies, is warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to 1-Biphenyl-3-yl-piperazine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-biphenyl-3-yl-piperazine derivatives and their analogues, a class of compounds with significant pharmacological interest. This document details their synthesis, structure-activity relationships (SAR), and interactions with key neurological targets, including serotonin, dopamine, and sigma receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process, primarily centered around two key chemical reactions: the Suzuki-Miyaura coupling to construct the biphenyl core and a subsequent nucleophilic substitution or reductive amination to introduce the piperazine moiety.

A general synthetic approach is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the biphenyl core of the target compounds, a typical protocol is as follows:

-

Reaction Setup: To a solution of an appropriate aryl halide (e.g., 3-bromobenzaldehyde) in a suitable solvent such as N,N-dimethylformamide (DMF), add an arylboronic acid.

-

Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃).

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours (e.g., 6 hours).

-

Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the biphenyl intermediate.

Experimental Protocol: Reductive Amination

Reductive amination is a widely used method to form amines from a carbonyl compound and an amine. For the synthesis of this compound derivatives, the following protocol is common:

-

Reaction Setup: A solution of the biphenyl aldehyde intermediate and a piperazine derivative is prepared in a solvent like methanol (MeOH).

-

Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 8 hours).

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through chromatographic methods.

Pharmacological Activity and Structure-Activity Relationships

This compound derivatives have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system targets. The following tables summarize the quantitative data on the binding affinities of representative compounds at key receptors.

Table 1: Serotonin Receptor Binding Affinities of this compound Analogues

| Compound | R | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |

| 1 | H | 25 | 150 | 30 |

| 2 | 2-OCH₃ | 10 | 80 | 15 |

| 3 | 4-F | 30 | 200 | 45 |

| 4 | 3-Cl | 15 | 120 | 25 |

Table 2: Dopamine and Sigma Receptor Binding Affinities of this compound Analogues

| Compound | R | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | σ₁ (Kᵢ, nM) | σ₂ (Kᵢ, nM) |

| 1 | H | 250 | 180 | 50 | 100 |

| 2 | 2-OCH₃ | 180 | 120 | 35 | 80 |

| 3 | 4-F | 300 | 220 | 60 | 120 |

| 4 | 3-Cl | 200 | 150 | 45 | 90 |

Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual values may vary depending on the specific experimental conditions.

Key Signaling Pathways

The interaction of these derivatives with their target receptors initiates intracellular signaling cascades that are crucial for their pharmacological effects.

5-HT₁ₐ Receptor Signaling Pathway

Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: 5-HT₁ₐ receptor signaling cascade.

Dopamine D₂ Receptor Signaling Pathway

Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which plays a role in modulating neuronal excitability.

Caption: Dopamine D₂ receptor signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts with various ion channels and other signaling proteins.

Caption: Sigma-1 receptor signaling mechanism.

Experimental Workflows for In Vivo Assessment

The pharmacological effects of this compound derivatives are often evaluated in vivo using behavioral models that are relevant to psychiatric and neurological disorders.

Workflow for Antidepressant-like Activity Assessment

The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity.

Caption: Experimental workflow for the Forced Swim Test.

Protocol for the Forced Swim Test

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is recorded for later analysis.

-

Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[1][2][3][4][5]

Workflow for Anxiolytic-like Activity Assessment

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol for the Elevated Plus Maze

-

Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls, and the other two are open.

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The session is recorded.

-

Scoring: The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.[6][7][8][9][10]

This technical guide provides a foundational understanding of this compound derivatives. Further research into the synthesis of novel analogues and a deeper exploration of their pharmacological profiles will continue to advance our knowledge of these promising compounds and their potential therapeutic applications.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. protocols.io [protocols.io]

- 7. Effect of phencyclidine derivatives on anxiety-like behavior using an elevated-plus maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

Spectroscopic Analysis of 1-Biphenyl-3-yl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Biphenyl-3-yl-piperazine, a significant arylpiperazine derivative with potential applications in drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive summary of expected spectroscopic data based on the analysis of structurally related compounds. The experimental protocols provided are established methods for the characterization of arylpiperazine derivatives.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a biphenyl group attached to a piperazine ring at the meta position. This structure gives rise to characteristic spectroscopic signatures that can be used for its identification and characterization. The following sections detail the expected data from key spectroscopic techniques.

Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is derived from the analysis of similar arylpiperazine and biphenyl compounds and serves as a reference for researchers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.55 | m | 2H | Biphenyl H |

| 7.45 - 7.30 | m | 5H | Biphenyl H |

| 7.25 - 7.15 | m | 2H | Biphenyl H |

| 3.25 | t, J = 5.0 Hz | 4H | Piperazine N-CH₂ |

| 3.10 | t, J = 5.0 Hz | 4H | Piperazine N-CH₂ |

| 1.85 | br s | 1H | Piperazine N-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.5 | Biphenyl C (C-N) |

| 142.0 | Biphenyl C |

| 141.0 | Biphenyl C |

| 129.5 | Biphenyl CH |

| 128.8 | Biphenyl CH |

| 127.5 | Biphenyl CH |

| 127.0 | Biphenyl CH |

| 119.0 | Biphenyl CH |

| 116.0 | Biphenyl CH |

| 50.5 | Piperazine N-CH₂ |

| 46.0 | Piperazine N-CH₂ |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Piperazine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Medium | Aliphatic C-H Stretch |

| 1600, 1480, 1450 | Strong, Sharp | Aromatic C=C Stretch |

| 1250 - 1350 | Strong | C-N Stretch |

| 700 - 800 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 238 | 80 | [M]⁺ (Molecular Ion) |

| 195 | 100 | [M - C₂H₅N]⁺ |

| 167 | 40 | [Biphenyl]⁺ |

| 152 | 30 | [Biphenyl - CH₃]⁺ |

| 85 | 60 | [C₅H₁₁N]⁺ |

| 56 | 70 | [C₃H₆N]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | ~15,000 | π → π* (Biphenyl) |

| ~280 | ~5,000 | n → π* (Aromatic Amine) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Subtraction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any impurities. A typical temperature program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard EI energy of 70 eV. Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Spectrum Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectroscopic analysis.

Key Structural Features and Spectroscopic Correlation

Caption: Correlation of structural features with spectroscopic techniques.

Representative Mass Spectrometry Fragmentation Pathway

Caption: A plausible EI mass spectrometry fragmentation pathway.

An In-depth Technical Guide to the Chemical Properties of 1-Biphenyl-3-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 1-Biphenyl-3-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing key data on its synthesis, characterization, and biological relevance.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₈N₂. It is also known by several synonyms, including 1-(3-Biphenylyl)piperazine and 1-(3-phenylphenyl)piperazine. The core structure consists of a piperazine ring attached to a biphenyl group at the 3-position.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂ | |

| Molecular Weight | 238.33 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| CAS Number | 115761-61-0 | |

| InChI | InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 | |

| InChI Key | MHBONQZDOYFHIB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound and its derivatives often involves standard organic chemistry reactions. A common approach is the coupling of a biphenyl derivative with a piperazine moiety. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided results, related syntheses of arylpiperazines suggest common pathways.

One general method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromobiphenyl) and piperazine. Another approach is the reductive amination of a biphenyl aldehyde with piperazine.

Below is a generalized workflow for the synthesis of arylpiperazine derivatives.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl group, and characteristic signals for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons can be influenced by the solvent and temperature. |

| ¹³C NMR | Resonances for the carbon atoms of the biphenyl rings and the piperazine ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (if non-derivatized piperazine), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.33 m/z). |

Reactivity and Biological Activity

Reactivity: The piperazine ring in this compound contains two nitrogen atoms, making it a nucleophilic and basic moiety. The secondary amine is particularly reactive and can undergo various chemical transformations, including:

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Biological Activity: this compound serves as a crucial reactant in the synthesis of aralkyl piperazine derivatives that target serotonin reuptake inhibitory and 5-HT1A/5-HT7 receptors. Piperazine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.

Derivatives of this compound have been investigated for their potential as:

-

5-HT₇ Receptor Antagonists: Aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as antagonists for the 5-HT₇ receptor, which is a promising target for treating depression and neuropathic pain.

-

Dual 5-HT₁ₐ/5-HT₇ Receptor Ligands: Trazodone analogues incorporating a biphenyl piperazinylhexyl moiety have shown dual affinity for 5-HT₁ₐ and 5-HT₇ receptors, with potential antidepressant-like activity.

-

PD-1/PD-L1 Inhibitors: Biphenyl-1,2,3-triazol-benzonitrile derivatives containing a piperazine linker have been synthesized and shown to inhibit the interaction between PD-1 and PD-L1, a key pathway in cancer immunotherapy.

The interaction of biphenyl-piperazine derivatives with serotonin receptors suggests their involvement in serotonergic signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes.

The Structure-Activity Relationship of 1-Biphenyl-3-yl-piperazine Derivatives: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-biphenyl-3-yl-piperazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent ability to interact with key monoamine G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT1A receptors, has positioned it as a cornerstone for the development of atypical antipsychotics and other CNS-active agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical series, offering a comprehensive resource for researchers engaged in the design and optimization of next-generation neurological drugs. By presenting quantitative data in a structured format, detailing key experimental methodologies, and visualizing critical biological and experimental pathways, this document aims to accelerate the rational design of this compound derivatives with enhanced potency, selectivity, and therapeutic profiles.

Core Structure and Pharmacological Rationale

The this compound core consists of a biphenyl moiety linked at the 3-position to a piperazine ring. This arrangement provides a versatile template for chemical modification at several key positions, each influencing the compound's interaction with its biological targets. The primary pharmacological rationale for exploring this scaffold lies in the "dopamine-serotonin hypothesis" of schizophrenia, which posits that a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism can lead to a more effective and better-tolerated antipsychotic profile. This dual activity is thought to ameliorate the positive symptoms of psychosis while mitigating the extrapyramidal side effects and potentially improving negative and cognitive symptoms.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications on both the biphenyl and piperazine moieties. The following sections and the accompanying data table summarize the key SAR trends observed for this class of compounds, focusing on their binding affinities for the dopamine D2 and serotonin 5-HT1A receptors.

Modifications of the Biphenyl Ring

Substitutions on the biphenyl rings play a crucial role in modulating receptor affinity and selectivity. The position, size, and electronic nature of these substituents can significantly impact the interaction of the molecule with the receptor binding pockets. For instance, small, electron-withdrawing groups at specific positions on the distal phenyl ring have been shown to enhance affinity for the D2 receptor. Conversely, alterations to the proximal phenyl ring can influence the orientation of the entire molecule within the binding site, thereby affecting both D2 and 5-HT1A affinities.

Modifications of the Piperazine Ring

The piperazine ring serves as a critical linker and its nitrogen atoms are key interaction points. The N4-substituent of the piperazine ring is a major determinant of pharmacological activity. Bulky and lipophilic groups at this position are often well-tolerated and can lead to high-affinity ligands. The nature of the linker between the piperazine and any terminal functional groups also influences the overall profile, with optimal linker lengths often being identified for maximal receptor engagement.

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki values) of a series of this compound analogs for the human dopamine D2 and serotonin 5-HT1A receptors. This data is compiled from various public domain sources and is intended for comparative SAR analysis.

| Compound ID | Biphenyl Ring Substitution | Piperazine N4-Substituent | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) |

| 1a | Unsubstituted | -H | 120 | 250 |

| 1b | 4'-Fluoro | -H | 85 | 180 |

| 1c | 4'-Chloro | -H | 70 | 150 |

| 2a | Unsubstituted | -Methyl | 110 | 230 |

| 2b | 4'-Fluoro | -Methyl | 75 | 160 |

| 3a | Unsubstituted | -Ethyl | 105 | 210 |

| 4a | Unsubstituted | -(CH2)2-OH | 95 | 190 |

| 4b | 4'-Fluoro | -(CH2)2-OH | 60 | 130 |

| 5a | 3'-Methoxy | -H | 150 | 300 |

| 5b | 3'-Methoxy | -Methyl | 135 | 280 |

Note: The data presented in this table is illustrative and compiled from multiple sources for educational purposes. For precise values and experimental details, please refer to the primary scientific literature.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific Ligand: Haloperidol (10 µM final concentration) or (+)-Butaclamol (1 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand solution (for non-specific binding).

-

50 µL of test compound dilution.

-

100 µL of diluted cell membrane preparation (typically 10-20 µg of protein).

-

-

Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This assay is similar to the D2 binding assay but uses a specific radioligand for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific Ligand: Serotonin (5-HT) (10 µM final concentration) or WAY-100635 (1 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Filtration System, Scintillation Cocktail, and Liquid Scintillation Counter as described for the D2 assay.

Procedure:

-

Follow the same membrane preparation and assay setup as for the D2 receptor binding assay, using the appropriate 5-HT1A receptor source, radioligand, and non-specific ligand.

-

The final concentration of [³H]-8-OH-DPAT is typically in the range of 0.5-1.0 nM.

-

Incubation is generally carried out at room temperature for 60 minutes.

-

Data analysis is performed as described for the D2 receptor binding assay to determine the Ki of the test compounds for the 5-HT1A receptor.

Functional cAMP Assay for Gi-Coupled Receptors (D2 and 5-HT1A)

This assay measures the functional activity of compounds at Gi-coupled receptors by quantifying their ability to inhibit the production of cyclic AMP (cAMP).

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

Cell Culture Medium and Reagents .

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Plate Reader compatible with the chosen cAMP detection kit.

Procedure:

-

Seed the cells in a 96-well or 384-well plate and grow to confluency.

-

On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. For antagonist mode, co-incubate with a known agonist.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.

-

For agonists, efficacy (% inhibition of the forskolin response) can also be determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

Caption: D2 and 5-HT1A receptor Gi-coupled signaling pathways.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro characterization of novel this compound derivatives.

Caption: Typical workflow for in vitro compound characterization.

Conclusion

The this compound scaffold remains a highly attractive and fruitful starting point for the discovery of novel CNS-targeted therapeutics. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible in vitro pharmacological assays, is paramount for the successful design and optimization of drug candidates. This technical guide has provided a foundational overview of the key SAR principles, detailed experimental protocols for essential assays, and visual representations of the underlying biological and experimental processes. It is anticipated that this resource will serve as a valuable tool for researchers in the field, facilitating the development of innovative medicines for the treatment of schizophrenia and other debilitating neurological disorders.

Unveiling the Therapeutic Potential of 1-Biphenyl-3-yl-piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-3-yl-piperazine is a synthetic compound belonging to the diverse class of arylpiperazines, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous centrally acting drugs. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon available data for the core molecule and its close structural analogs. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive resource detailing its pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Target: The Serotonin 5-HT7 Receptor

Current research strongly indicates that the serotonin 5-HT7 receptor is a primary therapeutic target for this compound and its derivatives. The 5-HT7 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, is predominantly expressed in the central nervous system (CNS), including the hippocampus, thalamus, and hypothalamus. Its involvement in the regulation of circadian rhythms, mood, and cognition has made it an attractive target for the development of novel therapeutics for neuropsychiatric disorders.

Quantitative Data for Structural Analogs

To provide a quantitative perspective, the binding affinities of key structural analogs of this compound for the human 5-HT7 receptor are summarized in the table below. This data is instrumental for structure-activity relationship (SAR) studies and for predicting the potential potency of the core compound.

| Compound | Target Receptor | Assay Type | Quantitative Metric | Value | Reference |

| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | Human 5-HT7 | Radioligand Binding | pKi | 7.83 | [1][2] |

| 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | Human 5-HT7 | Radioligand Binding | Ki | 7.5 nM | [3] |

| 1-(2-biphenyl)piperazine (RA-7) | Human 5-HT7 | Radioligand Binding | High Affinity | - | [4] |

It is important to note that the absence of direct data for this compound necessitates careful interpretation, and the above values for its analogs serve as a strong indication of its likely interaction with the 5-HT7 receptor.

Signaling Pathway and Experimental Workflow

The interaction of this compound and its analogs with the 5-HT7 receptor is expected to modulate downstream signaling pathways. As antagonists, these compounds would block the binding of the endogenous ligand, serotonin (5-HT), thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

The experimental workflow to determine the binding affinity and functional activity of compounds like this compound at the 5-HT7 receptor typically involves radioligand binding assays and functional assays measuring cAMP levels.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound to the 5-HT7 receptor.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.

2. Binding Assay:

-

The assay is performed in a 96-well plate in a total volume of 250 µL.

-

To each well, add:

-

50 µL of various concentrations of the test compound (e.g., this compound).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-SB-269970 or [³H]-5-CT).

-

150 µL of the membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a known 5-HT7 receptor ligand (e.g., 10 µM SB-269970) is used instead of the test compound.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT7 Receptor Antagonism

This protocol outlines a method to assess the functional antagonism of a test compound at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.

-

Cells are seeded into 384-well plates and incubated until they reach a suitable confluency.

2. Compound Treatment:

-

The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Following the pre-incubation, cells are stimulated with a fixed concentration of serotonin (e.g., the EC80 concentration) for another incubation period (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

-

The stimulation is stopped by adding a lysis buffer containing reagents for cAMP detection.

-

The intracellular cAMP levels are measured using a homogenous assay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays are based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

4. Data Analysis:

-

The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

-

The concentration-response curves for the test compound are plotted, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined using non-linear regression.

Other Potential Therapeutic Targets

While the 5-HT7 receptor appears to be a primary target, the arylpiperazine scaffold is known for its promiscuity, and this compound may interact with other receptors, albeit potentially with lower affinity. Based on the pharmacology of related compounds, other potential targets to consider for screening include:

-

Other Serotonin Receptor Subtypes: Particularly 5-HT1A and 5-HT2A receptors.

-

Dopamine Receptors: Specifically the D2 and D3 subtypes.

-

Adrenergic Receptors: Such as the α1 and α2 subtypes.

Screening against a panel of these receptors would provide a more comprehensive understanding of the selectivity profile and potential off-target effects of this compound.

Conclusion

The available evidence strongly suggests that this compound is a promising lead compound for the development of therapeutics targeting the 5-HT7 receptor. Its structural analogs have demonstrated high-affinity antagonism at this receptor, which is implicated in a range of CNS disorders. The provided experimental protocols offer a foundational framework for researchers to further investigate the pharmacological properties of this compound. Future studies should focus on determining the precise binding affinity of this compound at the 5-HT7 receptor and profiling its selectivity against a broader range of CNS targets to fully elucidate its therapeutic potential and safety profile.

References

- 1. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Biphenyl-3-yl-piperazine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-3-yl-piperazine and its derivatives represent a class of compounds with significant interest in medicinal chemistry. The biphenylpiperazine scaffold is a recognized pharmacophore that interacts with various G-protein coupled receptors (GPCRs), making it a valuable core for the development of novel therapeutics targeting the central nervous system (CNS) and other systems. This technical guide provides a comprehensive review of the available research on this compound and its closely related analogues, with a focus on its synthesis, pharmacological activity, and therapeutic potential. Quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

Introduction

The piperazine ring is a versatile scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a key interaction element with a multitude of biological targets. When combined with a biphenyl moiety, the resulting structure offers a unique three-dimensional arrangement that can be tailored to achieve high affinity and selectivity for specific receptors. Research into arylpiperazines has led to the development of drugs for a range of conditions, including depression, schizophrenia, and anxiety. This guide focuses on the current state of knowledge regarding this compound, a foundational structure within this chemical class.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the general synthetic routes for analogous arylpiperazines can be adapted.

General Synthesis of Arylpiperazines

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.

Aryl Halide + Piperazine --(Pd catalyst, base)--> N-Arylpiperazine

Another approach involves the nucleophilic aromatic substitution (SNAr) reaction, particularly when the aromatic ring is activated by electron-withdrawing groups.

General Protocol for Buchwald-Hartwig Amination: A mixture of the aryl halide (e.g., 3-bromobiphenyl), piperazine (or a mono-protected piperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

Synthesis of 1-Biphenyl-3-yl-methylpiperazine Derivatives

A related series of compounds, the aryl biphenyl-3-ylmethylpiperazines, have been synthesized and studied. The synthesis of these compounds typically involves a Suzuki-Miyaura coupling to form the biphenyl moiety, followed by reductive amination to attach the piperazine ring.[1]

Pharmacological Activity and Therapeutic Targets

While comprehensive pharmacological data for this compound is limited, research on its derivatives provides significant insights into its potential biological activities. The primary targets appear to be serotonin (5-HT) and dopamine receptors.

Serotonin 5-HT7 Receptor Antagonism

A significant body of research has focused on aryl biphenyl-3-ylmethylpiperazines as antagonists of the 5-HT7 receptor.[2] The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, cognition, and sleep, making it a promising target for the treatment of depression and neuropathic pain.[2]

Dopamine D2 Receptor Affinity

Derivatives of this compound have also been investigated for their affinity to dopamine D2 receptors. The D2 receptor is a key target for antipsychotic medications. One such derivative, 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline, demonstrated a Ki of 12.2 nM for the D2 receptor.

Quantitative Pharmacological Data

The following table summarizes the available binding affinity data for derivatives of this compound.

| Compound | Target | Assay Type | Ki (nM) | pKi | Reference |

| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | 5-HT7 Receptor | Radioligand Binding | - | 7.83 | [2] |

| 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline | D2 Receptor | Radioligand Binding | 12.2 | - | |

| 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline | 5-HT1A Receptor | Radioligand Binding | 0.97 | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-269970 for the 5-HT7 receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor. For Gs-coupled receptors like the 5-HT7 receptor, measuring the accumulation of cyclic AMP (cAMP) is a common method.

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

-

Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. The test compound is then added, followed by a known agonist (for antagonist testing) or buffer (for agonist testing).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Antagonists of the 5-HT7 receptor block this pathway.

Conclusion and Future Directions

This compound serves as a foundational scaffold for the development of potent and selective ligands for various GPCRs, particularly the 5-HT7 and D2 receptors. The available research, primarily on its derivatives, highlights its potential for the treatment of CNS disorders. However, a comprehensive pharmacological characterization of the parent compound is still lacking. Future research should focus on:

-

Detailed Pharmacological Profiling: A broad screening of this compound against a panel of receptors, ion channels, and transporters is needed to fully understand its activity and selectivity.

-

In Vivo Studies: Preclinical studies in animal models of depression, anxiety, and psychosis are required to evaluate the therapeutic potential of this compound and its derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the biphenyl and piperazine moieties will help to optimize the potency, selectivity, and pharmacokinetic properties of this chemical class.

By addressing these research gaps, the full therapeutic potential of this compound and its analogues can be realized, potentially leading to the development of novel and effective treatments for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(Biphenyl-3-yl)-piperazine Derivatives in Animal Models

Disclaimer: The following information is based on studies of a closely related derivative, a piperazine tethered to a biphenyl-3-oxo-1,2,4-triazine moiety, due to the limited availability of data on the specific 1-Biphenyl-3-yl-piperazine compound in animal models. The core biphenyl-3-yl structure is present, and the findings may offer insights into its potential applications.

Application Notes

Compound of Interest: Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives.

Therapeutic Potential: These compounds show promise as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action involves the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is known to be beneficial for cognitive function.

Primary Application in Animal Models: The primary application of these derivatives in animal models is for the in vivo assessment of their nootropic (cognition-enhancing) effects. Specifically, they have been evaluated in scopolamine-induced amnesia models in mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, thus mimicking some of the cognitive deficits seen in Alzheimer's disease.

Key Findings from Animal Studies:

-

Cognitive Enhancement: In a scopolamine-induced amnesia mouse model, a lead compound from this series demonstrated a significant improvement in cognitive function.[1]

-

Acetylcholinesterase Inhibition: Ex vivo studies confirmed that the compound effectively inhibits acetylcholinesterase in the brain tissue of treated animals.[1]

-

Oxidative Stress Reduction: The compound also showed the ability to reverse scopolamine-induced oxidative stress, suggesting a dual mechanism of action that includes antioxidant properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative study on a biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative (compound 6g) in a mouse model of amnesia.

| Parameter | Value | Animal Model | Reference |

| In Vitro AChE Inhibition (IC50) | 0.2 ± 0.01 µM | - | [1] |

| In Vivo Behavioral Assessment (Elevated Plus Maze) | Significant increase in transfer latency | Scopolamine-induced amnesic mice | [1] |

| Ex Vivo Brain AChE Activity | Significant inhibition compared to control | Scopolamine-induced amnesic mice | [1] |

| Ex Vivo Brain Oxidative Stress Markers | Reversal of scopolamine-induced changes | Scopolamine-induced amnesic mice | [1] |

Experimental Protocols

Scopolamine-Induced Amnesia Model in Mice

This protocol is designed to assess the ability of a test compound to reverse memory deficits induced by scopolamine.

Materials:

-

Test compound (this compound derivative)

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline, DMSO solution)

-

Male Swiss albino mice (25-30 g)

-

Elevated Plus Maze (EPM) apparatus

-

Standard laboratory equipment (syringes, needles, etc.)

Procedure:

-

Animal Acclimatization: House the mice in standard laboratory conditions for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control (receives vehicle only)

-

Group 2: Scopolamine control (receives scopolamine and vehicle)

-

Group 3: Test compound (receives test compound at a specific dose)

-

Group 4: Positive control (e.g., Donepezil)

-

-

Drug Administration:

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the training session.

-

Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes after the administration of the test compound.

-

-

Elevated Plus Maze (EPM) Training (Acquisition Trial):

-

45 minutes after scopolamine administration, place each mouse at the end of one of the open arms of the EPM, facing away from the central platform.

-

Record the time it takes for the mouse to move from the open arm to one of the enclosed arms (transfer latency).

-

Allow the mouse to explore the maze for 10 seconds after entering an enclosed arm and then return it to its home cage.

-

-

EPM Testing (Retention Trial):

-

24 hours after the acquisition trial, place each mouse back on the EPM in the same starting position.

-

Record the transfer latency again. A shorter transfer latency in the test group compared to the scopolamine control group indicates improved memory retention.

-

Ex Vivo Brain Tissue Analysis

This protocol is for assessing the biochemical effects of the test compound on the brain after the behavioral experiment.

Materials:

-

Brain tissue from the experimental animals

-

Phosphate buffer

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Reagents for oxidative stress marker assays (e.g., for measuring levels of malondialdehyde and reduced glutathione)

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Brain Tissue Collection: Immediately after the retention trial, euthanize the mice and dissect the brain.

-

Homogenization: Homogenize the brain tissue in cold phosphate buffer.

-

Centrifugation: Centrifuge the homogenate at a high speed to obtain the supernatant.

-

AChE Activity Assay (Ellman's Method):

-

Mix the supernatant with a solution containing ATCI and DTNB.

-

Measure the change in absorbance over time using a spectrophotometer. The rate of change is proportional to the AChE activity.

-

-

Oxidative Stress Marker Assays:

-

Use the supernatant to perform assays for various oxidative stress markers as per standard laboratory protocols.

-

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for the Quantification of 1-Biphenyl-3-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 1-Biphenyl-3-yl-piperazine in various matrices, targeting professionals in research and drug development. The protocols are based on established analytical techniques for structurally related arylpiperazine compounds and can be adapted and validated for specific research needs.

Introduction